molecular formula C10H11NO2 B13610342 1,4-Dimethyl-2-(2-nitroethenyl)benzene

1,4-Dimethyl-2-(2-nitroethenyl)benzene

Cat. No.: B13610342
M. Wt: 177.20 g/mol
InChI Key: XWLBANLDXLJDFZ-AATRIKPKSA-N
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Description

1,4-Dimethyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, characterized by the presence of two methyl groups and a nitroethenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2-(2-nitroethenyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction typically requires the use of strong acids like sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where p-xylene is treated with a mixture of nitric acid and sulfuric acid. The reaction is carefully monitored to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various oxidized products depending on the conditions.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,4-Dimethyl-2-(2-nitroethenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-(2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-2-(2-nitroethenyl)benzene is unique due to the presence of both methyl and nitroethenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1,4-dimethyl-2-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C10H11NO2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3/b6-5+

InChI Key

XWLBANLDXLJDFZ-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C[N+](=O)[O-]

Origin of Product

United States

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